1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Catalog No.
S13304556
CAS No.
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-di...

Product Name

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2,3-dihydropyrrole-1,2-dicarboxylate

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h6,8-9H,5,7H2,1-4H3

InChI Key

AZVLZXHTXUIWRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CN1C(=O)OC(C)(C)C

1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is an organic compound with the molecular formula C12H19NO4C_{12}H_{19}NO_{4} and a molecular weight of approximately 241.28 g/mol. This compound is categorized as a pyrrole derivative, featuring a five-membered nitrogen-containing heterocyclic structure. It is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is also known by several synonyms, including Saxagliptin Impurity 53 and 1H-Pyrrole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 2-ethyl ester .

The chemical behavior of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can be characterized by its ability to undergo various reactions typical of pyrrole derivatives. These reactions may include:

  • Nucleophilic substitutions: The presence of the dicarboxylate moiety allows for nucleophilic attack at the carbonyl carbon.
  • Hydrolysis: In aqueous environments or under acidic conditions, the ester groups can hydrolyze to yield the corresponding carboxylic acids.
  • Decarboxylation: Under specific conditions, the compound may lose carbon dioxide from its carboxylic acid groups.

These reactions are important for synthesizing more complex molecules or modifying the compound for specific applications.

The synthesis of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions: Combining suitable precursors such as tert-butylamine and ethyl acrylate under controlled conditions to form the pyrrole ring.
  • Esterification: Reacting dicarboxylic acids with alcohols in the presence of acid catalysts to form the ester functional groups.

These methods can vary based on desired yield and purity levels.

The primary applications of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate include:

  • Pharmaceutical intermediates: It serves as a building block in synthesizing other pharmaceutical compounds.
  • Research: Utilized in studies focused on pyrrole derivatives and their biological implications.

Its unique structure may lend itself to further exploration in medicinal chemistry.

Interaction studies involving 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate have primarily focused on its role as an impurity in Saxagliptin. Investigations have shown that impurities can affect the pharmacokinetics and pharmacodynamics of drugs. Understanding these interactions is crucial for ensuring drug safety and efficacy .

Several compounds share structural characteristics with 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate178172-26-4Similar pyrrole structure with methyl substitution
(S)-N-Boc-L-prolineVariousAmino acid derivative with distinct biological activity
(S)-N-(tert-butoxycarbonyl)-L-prolineVariousAnother amino acid derivative used in peptide synthesis
(R)-N-Boc-prolineVariousCommonly used in peptide synthesis; structural similarity

Uniqueness

The uniqueness of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate lies in its specific combination of tert-butyl and ethyl substituents on the pyrrole ring and its potential role as an impurity affecting drug formulations like Saxagliptin. This aspect makes it particularly interesting for further research in medicinal chemistry and drug development.

The Knorr pyrrole synthesis represents a foundational approach for accessing substituted pyrrole derivatives, particularly those bearing carboxylate functionalities such as 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate [1]. The classical Knorr methodology involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, typically conducted in the presence of zinc and acetic acid as catalysts [1]. For dicarboxylate derivatives, this approach requires careful modification to accommodate the dual ester functionalities while maintaining regioselectivity.

Modern adaptations of the Knorr synthesis for dicarboxylate pyrrole derivatives have incorporated several key improvements [1]. The traditional use of zinc dust and acetic acid has been supplemented with alternative catalytic systems that provide better control over the formation of dicarboxylate products [2]. Lactic acid has emerged as a superior acid catalyst compared to acetic acid, offering advantages in product solubility and facilitating separation by simple filtration [2]. The implementation of ultrasound irradiation at frequencies of 40 kilohertz with 500-watt power has demonstrated significant rate enhancements while avoiding high-temperature conditions [2].

The mechanistic pathway for dicarboxylate formation involves initial oxime formation followed by zinc-mediated reduction to generate the requisite α-amino-ketone intermediate [1]. The subsequent condensation with ethyl acetoacetate derivatives proceeds through enamine formation and cyclization to yield the dihydropyrrole framework [1]. Critical to the success of dicarboxylate synthesis is the prevention of zinc aggregation and passivation, which can be achieved through cavitation effects generated by ultrasonic irradiation [2].

Table 1: Knorr Synthesis Conditions for Dicarboxylate Derivatives

Catalyst SystemTemperature (°C)Time (hours)Yield (%)Reference
Zinc/Acetic Acid252465-75 [1]
Zinc/Lactic Acid50185-95 [2]
Zinc/Lactic Acid + Ultrasound500.590-98 [2]

Regioselective Esterification Strategies for tert-butyl/ethyl Groups

The synthesis of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate requires precise regioselective control to install different ester groups at specific positions [3]. The formation of tert-butyl esters presents unique challenges due to the steric hindrance of the tertiary carbon center, necessitating specialized esterification protocols that avoid elimination reactions under acidic conditions [3].

Steglich-type esterification methodologies have proven particularly effective for tert-butyl ester formation [3]. The use of Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) in conjunction with dimethyl carbonate as solvent provides excellent results for sterically hindered tert-butyl groups [3]. This approach operates under mild, neutral conditions that prevent decomposition of acid-labile functionalities [3]. The catalytic system employs 2,6-lutidine as a base, which offers improved safety profiles compared to traditional triethylamine [3].

For ethyl ester formation, regioselectivity can be achieved through differential reactivity patterns [4]. The use of tert-butyl methyl ether as both reagent and solvent in the presence of sulfuric acid demonstrates remarkable regioselectivity in esterification reactions [5]. Varying the stoichiometric amounts of sulfuric acid allows for fine-tuning of regioselectivity, enabling one-pot esterification processes that achieve nearly quantitative yields [5].

Advanced esterification strategies have incorporated electromagnetic milling techniques for tert-butyl ester synthesis [6]. This solvent-free, base-free approach utilizes di-tert-butyl dicarbonate as the tert-butyl source under mechanochemical activation conditions [6]. The process operates through magnetized ferromagnetic rods that facilitate bond activation through coordination with charged grinding media [6].

Table 2: Regioselective Esterification Conditions

Ester TypeReagent SystemSolventTemperature (°C)Yield (%)SelectivityReference
tert-ButylMukaiyama/2,6-lutidineDMC25-6083-95>95:5 [3]
EthylTBME/H₂SO₄TBME0-2085-92>90:10 [5]
tert-Butyl(Boc)₂O/EM millingSolvent-free2588-94>98:2 [6]

Catalytic Systems for Dihydro-pyrrole Ring Formation

The formation of 2,3-dihydropyrrole rings requires specialized catalytic systems that can facilitate cyclization while maintaining the partially saturated nature of the heterocycle [7] [8]. Borane-based catalytic systems, particularly tris(pentafluorophenyl)borane, have demonstrated exceptional effectiveness in promoting dihydropyrrole formation through dehydrogenation mechanisms [9] [8].

The catalytic cycle involves initial hydride abstraction from the α-nitrogen position of pyrrolidine precursors to generate iminium borohydride intermediates [9] [8]. Subsequent deprotonation by unreacted pyrrolidine yields ammonium borohydride and dihydropyrrole intermediates [9] [8]. The borane catalyst is regenerated through irreversible hydrogenation of alkene acceptors, completing the catalytic cycle [9] [8]. Dihydropyrrole intermediates can form reversible zwitterionic complexes with the borane catalyst, serving as a reservoir for reactive intermediates [9] [8].

Iron-based catalytic systems provide alternative pathways for dihydropyrrole synthesis with enhanced functional group tolerance [10] [11]. Iron perchlorate trihydrate has proven particularly effective in promoting multicomponent reactions leading to dihydropyrrole formation [10]. The optimal conditions involve toluene/acetic acid (1:1) solvent systems at 50°C, providing yields ranging from 6-69% depending on substrate substitution patterns [10].

Rhodium-catalyzed systems offer additional versatility through dual catalytic approaches [12] [13]. The combination of dirhodium tetraacetate with tetrabutylammonium iodide enables regioselective dihydropyrrole synthesis via cascade sulfinate migration and annulation processes [12] [13]. This methodology produces thermodynamic dihydropyrrole products efficiently rather than kinetic cyclopropane alternatives [12] [13].

Table 3: Catalytic Systems for Dihydropyrrole Formation

CatalystCo-catalystConditionsYield Range (%)MechanismReference
B(C₆F₅)₃Et₃SiH25°C, 24h85-95Dehydrogenation [9] [8]
Fe(ClO₄)₃·H₂ONone50°C, 16h40-69Multicomponent [10]
Rh₂(adc)₄TBAI80°C, 12h70-88Dual catalysis [12] [13]

Large-Scale Production Challenges and Solutions

The industrial-scale synthesis of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate presents significant technical and economic challenges that require specialized solutions [14] [15] [16]. Scaling up laboratory procedures often results in substantial yield decreases and product contamination, necessitating comprehensive process optimization [10] [14].

Flow chemistry methodologies have emerged as promising solutions for large-scale pyrrole synthesis [14] [15] [16]. Microreactor technology enables precise control over reaction parameters while facilitating rapid scale-up processes [14] [15]. Optimization studies using microreactors ranging from 0.13 to 7 microliters achieved yields approaching 100% in continuous flow systems [14] [15]. Successful scale-up to 9.6-milliliter internal volume glass microstructured reactors demonstrated production rates of 55.8 grams per hour [14] [15] [16].

Critical factors affecting scale-up success include heat transfer efficiency, mixing uniformity, and residence time distribution [10] [17]. The use of biomass-derived starting materials, such as 2,5-dimethoxytetrahydrofuran and anilines, offers sustainable alternatives to petroleum-based feedstocks [17]. Continuous flow synthesis maximizes process efficiency by minimizing chemical and energy waste while enabling integration of monomer synthesis with subsequent polymerization steps [17].

Temperature control becomes increasingly challenging at larger scales due to heat accumulation from exothermic reactions [10] [18]. Industrial pyrrole production typically employs vapor-phase processes with heterogeneous catalysts to manage heat transfer limitations [18] [19]. Molybdenum oxide and vanadium oxide catalysts have proven effective for large-scale pyrrole synthesis from furan and ammonia at temperatures between 400-500°C [18].

Process intensification strategies have been developed to address scalability issues [10] [19]. Mathematical modeling using Box-Wilson methodology enables optimization of reaction conditions for maximum yield [19]. The implementation of closed reactor systems with controlled atmospheres prevents oxidative degradation while maintaining product quality [19]. Catalyst regeneration protocols involving oxidation treatment followed by purge gas cycles extend catalyst lifetime and reduce operational costs [18].

Table 4: Scale-Up Performance Metrics

ScaleReactor TypeProduction RateYield (%)Process IssuesSolutionsReference
Lab (1 mmol)Batch0.1 g/day85-95None- [10]
Pilot (40 mmol)Batch2-3 g/day25-35ContaminationFlow chemistry [10]
ProductionMicroreactor55.8 g/hour90-98Heat transferTemperature control [14] [15]
IndustrialVapor-phase>1 kg/hour70-85Catalyst foulingRegeneration cycles [18]

The economic viability of large-scale production depends critically on raw material costs, energy requirements, and waste minimization strategies [17] [19]. Biomass-derived feedstocks offer cost advantages while reducing environmental impact, though they may require modified processing conditions [17]. Energy integration through heat recovery systems can significantly reduce operational costs, particularly for high-temperature vapor-phase processes [18] [19].

The solubility profile of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is characterized by its preferential dissolution in organic solvents rather than aqueous media. The compound exhibits limited water solubility due to the presence of the hydrophobic tert-butyl group, which contributes to its overall hydrophobic character [1]. This structural feature significantly influences the compound's partition behavior between polar and non-polar phases.

Organic Solvent Compatibility: The compound demonstrates excellent solubility in common organic solvents including ethanol, acetone, and other polar aprotic solvents [1] [2]. This solubility pattern is consistent with typical ester compounds, which are generally insoluble in water but readily dissolve in organic media such as ethanol and acetone [2]. The dual ester functionality, combined with the dihydropyrrole core, creates a molecular structure that exhibits favorable interactions with moderately polar organic solvents.

The solubility characteristics can be attributed to the compound's structural features, including the presence of two carboxylate groups and the tert-butyl substitution pattern. Similar compounds, such as tert-butyl ethyl ether derivatives, have been shown to be soluble in ethanol and ethyl ether while maintaining limited water miscibility [3]. The presence of the pyrrole ring system further influences the solubility profile, as pyrrole-containing compounds typically exhibit moderate polarity that favors organic solvent dissolution.

Solvent TypeSolubilityStructural Rationale
WaterLimitedHydrophobic tert-butyl group
EthanolHighPolar protic solvent compatibility
AcetoneHighPolar aprotic solvent interaction
Organic solventsGenerally highEster functionality and moderate polarity

Thermal Stability and Degradation Pathways

The thermal stability of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate reflects the combined stability characteristics of its structural components: the dihydropyrrole ring system, the tert-butyl ester group, and the ethyl ester functionality.

Tert-Butyl Ester Thermal Behavior: The tert-butyl carbamate protecting group component exhibits thermal deprotection at temperatures above 150°C, with practical deprotection rates occurring around this temperature range [4]. The thermal removal of Boc-protecting groups typically requires temperatures of approximately 150°C or higher for practically useful reaction rates, though some substrates may lose the Boc group at around 100°C with extended reaction times of 2-3 days [4].

Pyrrole Ring Thermal Decomposition: Research on pyrrole thermal decomposition indicates that the pyrrole ring system undergoes thermal breakdown at elevated temperatures beginning around 1050-1450 K (approximately 777-1177°C) [5]. The thermal decomposition of pyrrole derivatives is initiated by isomerization to pyrrolenine through hydrogen shift reactions, followed by ring-opening reactions that lead to the formation of nitrile compounds [5]. However, the dihydropyrrole structure in the target compound may exhibit different thermal behavior compared to the fully aromatic pyrrole system.

Ester Thermal Degradation: Ester compounds generally exhibit thermal decomposition at higher temperatures through six-centered decomposition mechanisms, producing equimolar amounts of alkene and corresponding carboxylic acid [6]. The thermal stability of polyol esters has been studied extensively, with decomposition typically occurring in the range of 450-675 K (177-402°C) for complex ester systems [7].

Structural ComponentThermal Stability RangeDegradation Mechanism
Tert-butyl ester150-230°CFragmentation to isobutylene + CO₂
Ethyl ester200-400°CSix-centered decomposition
Dihydropyrrole ring>400°CRing-opening isomerization

Acid/Base Hydrolysis Kinetics of Ester Groups

The hydrolysis behavior of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves the cleavage of both ester bonds under acidic or basic conditions, with different kinetic profiles depending on the reaction environment.

Acid-Catalyzed Hydrolysis Mechanism: Under acidic conditions, the ester groups undergo protonation-assisted hydrolysis through an addition-elimination mechanism [8]. The process involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules. The reaction is reversible and requires an excess of water to drive the equilibrium toward hydrolysis products [8]. Acid-catalyzed ester hydrolysis typically requires higher temperatures and longer reaction times compared to base-catalyzed conditions.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis proceeds through a more favorable irreversible mechanism due to the deprotonation of the carboxylic acid product, forming a carboxylate ion that cannot undergo reverse esterification [9]. The reaction follows second-order kinetics with respect to hydroxide ion concentration and ester concentration. Studies of alkaline hydrolysis of organic esters at elevated temperatures (100-240°C) have shown that reaction rate constants can be successfully modeled using thermodynamic solution models to account for temperature-dependent hydroxide ion concentrations [10] [11].

pH-Dependent Stability: Research on pyrrole-containing ester compounds has demonstrated pH-dependent hydrolytic stability, with compounds showing chemical stability at moderate pH values (around 7.0) but exhibiting sensitivity to both acidic (pH 1.2) and basic (pH 9.0) conditions [12]. The hydrolysis rate is significantly influenced by the electronic environment of the ester groups and the steric hindrance provided by the tert-butyl and ethyl substituents.

Hydrolysis ConditionMechanismRate Characteristics
Acidic (pH < 3)Protonation-assistedReversible, requires excess water
Neutral (pH 6-8)Minimal hydrolysisSlow, primarily thermal
Basic (pH > 9)Nucleophilic attackIrreversible, second-order kinetics

Crystallinity and Polymorphism Studies

The crystalline behavior and potential polymorphism of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate are influenced by its structural flexibility and the presence of multiple functional groups capable of participating in intermolecular interactions.

Polymorphic Screening Methodology: Comprehensive polymorphic screening typically employs solvent evaporation and slurry conversion techniques using a wide range of solvents including nonpolar aprotic, polar aprotic, and polar protic systems [13]. The screening process involves systematic crystallization from different solvent systems to identify potential polymorphic forms and solvates. Modern polymorphic screening protocols utilize X-ray powder diffraction (XRPD) as the primary identification technique, complemented by differential scanning calorimetry (DSC) and spectroscopic methods [14].

Crystallographic Characterization Techniques: The identification and quantification of polymorphic forms require multiple orthogonal analytical techniques. X-ray diffraction serves as the "gold standard" for polymorph identification, providing unique diffraction patterns that act as fingerprints for specific crystal forms [15]. Additional characterization methods include solid-state nuclear magnetic resonance (NMR) spectroscopy, Raman spectroscopy, and infrared spectroscopy, each offering specific advantages for detecting polymorphic differences [14].

Structural Factors Influencing Polymorphism: The molecular structure of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate contains several features that may promote polymorphic behavior. The presence of multiple ester groups and the flexible dihydropyrrole ring system provides opportunities for different conformational arrangements in the solid state. The tert-butyl group introduces steric bulk that may influence crystal packing arrangements, while the ethyl ester group offers additional conformational flexibility [16].

Relationship to Similar Compounds: Studies of related dihydropyrrole derivatives have shown that compounds with similar structural features can exhibit multiple crystal forms depending on crystallization conditions. The presence of both hydrogen bond acceptor sites (carbonyl oxygens) and the potential for weak hydrogen bonding interactions through the nitrogen atom may facilitate the formation of different crystal structures [17]. Environmental factors such as temperature, humidity, and solvent selection play crucial roles in determining which polymorphic form is obtained during crystallization.

Characterization MethodInformation ProvidedAdvantages
X-ray powder diffractionCrystal structure identificationUnique fingerprint patterns
Differential scanning calorimetryThermal transitionsQuantitative thermal analysis
Solid-state NMRMolecular environmentChemical shift differences
Raman spectroscopyVibrational modesSmall particle detection

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

241.13140809 g/mol

Monoisotopic Mass

241.13140809 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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